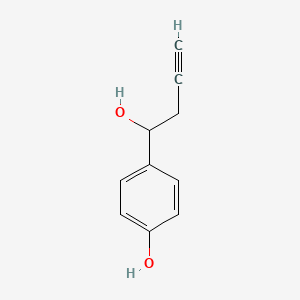
4-(1-Hydroxybut-3-yn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxybut-3-yn-1-yl)phenol is an organic compound with the molecular formula C10H10O2 It is a phenolic compound characterized by the presence of a hydroxy group attached to a butynyl chain at the para position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxybut-3-yn-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxybut-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is 4-(1-oxobut-3-yn-1-yl)phenol.
Reduction: The major products are 4-(1-hydroxybut-3-en-1-yl)phenol or 4-(1-hydroxybutyl)phenol, depending on the extent of reduction.
Substitution: Products include halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(1-Hydroxybut-3-yn-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(1-Hydroxybut-3-yn-1-yl)phenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxybut-3-en-1-yl)phenol
- 4-(1-Hydroxybutyl)phenol
- 4-(1-Hydroxyprop-2-yn-1-yl)phenol
Uniqueness
4-(1-Hydroxybut-3-yn-1-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and an alkyne moiety. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets. The compound’s structural features enable it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(1-hydroxybut-3-ynyl)phenol |
InChI |
InChI=1S/C10H10O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10-12H,3H2 |
InChI Key |
ZEQPLTXXILBPSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




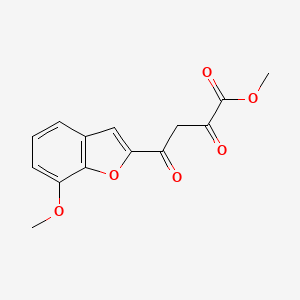
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
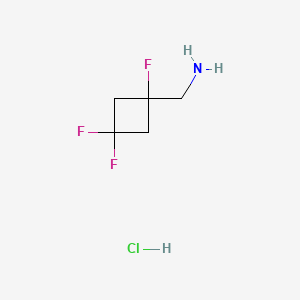
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)

![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)

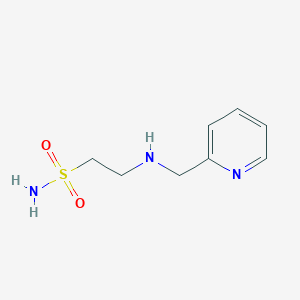

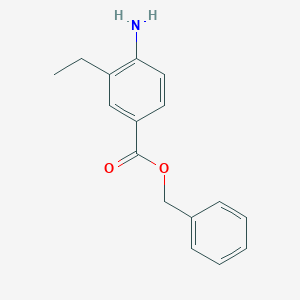
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
